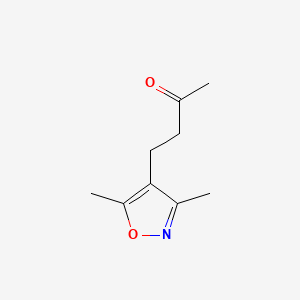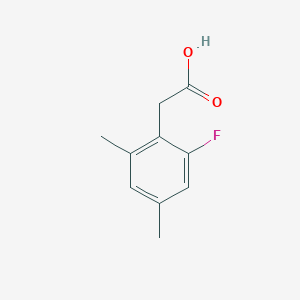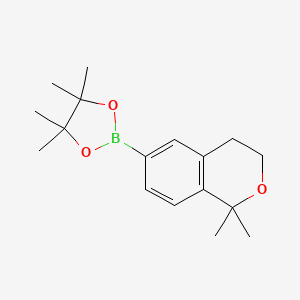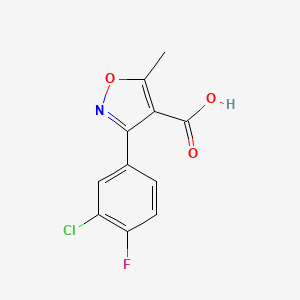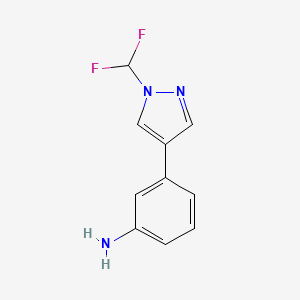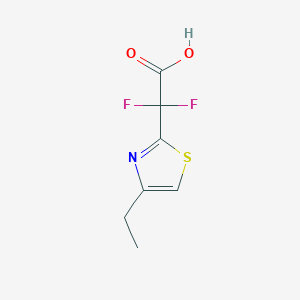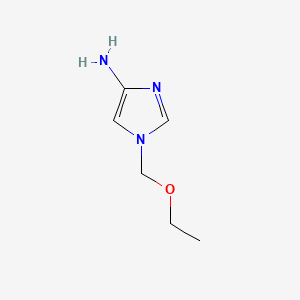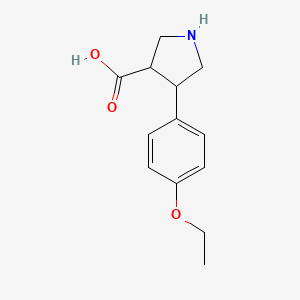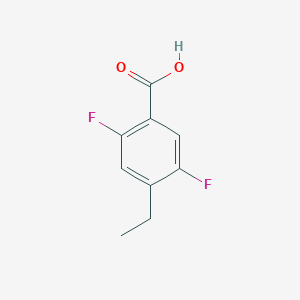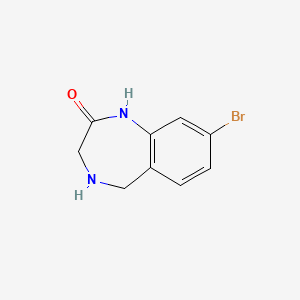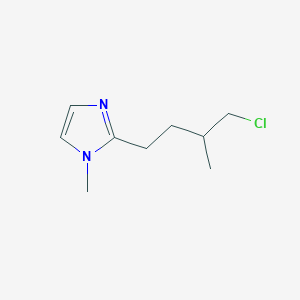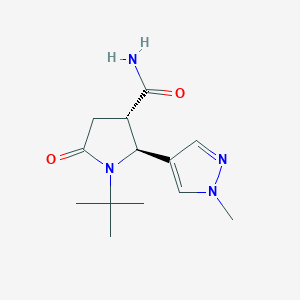
4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a triazole moiety, which is further substituted with a tert-butyl group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Substitution with Tert-butyl and Methyl Groups: The triazole ring is then substituted with tert-butyl and methyl groups using alkylation reactions. This step may involve the use of tert-butyl chloride and methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting the substituted triazole with a suitable amine under high-temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole-piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block in organic synthesis.
Biological Studies: Researchers investigate the biological activity of this compound to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the field of catalysis.
Mecanismo De Acción
The mechanism of action of 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The triazole moiety is known to interact with metal ions and other biomolecules, which can lead to the inhibition or activation of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(Tert-butyl)-1H-1,2,4-triazol-5-yl)piperidine: Lacks the methyl group, leading to different reactivity and biological activity.
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)morpholine: Contains a morpholine ring instead of a piperidine ring, resulting in different pharmacological properties.
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)pyrazole: Features a pyrazole ring, which alters its chemical and biological behavior.
Uniqueness
The presence of both the tert-butyl and methyl groups on the triazole ring, along with the piperidine moiety, gives 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine unique steric and electronic properties. These characteristics contribute to its distinct reactivity and potential as a versatile intermediate in chemical synthesis and drug development.
Propiedades
Fórmula molecular |
C12H22N4 |
|---|---|
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
4-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C12H22N4/c1-12(2,3)11-14-10(16(4)15-11)9-5-7-13-8-6-9/h9,13H,5-8H2,1-4H3 |
Clave InChI |
NOFZONPDCOEBDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN(C(=N1)C2CCNCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




